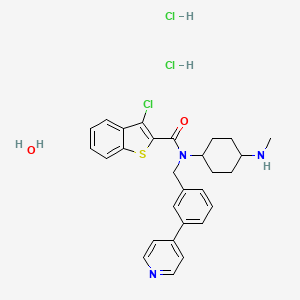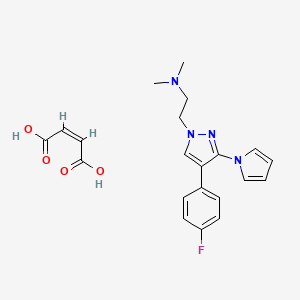
ATP-Red 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP-Red 1 is a multisite-binding switchable fluorescent probe . It can selectively and rapidly respond to intracellular concentrations of ATP . This probe is used for live cell imaging and is specifically targeted to ATP in the mitochondria of living cells . It is used to detect metabolic activity, cell proliferation, and overall cell health .
Molecular Structure Analysis
The molecular formula of ATP-Red 1 is C34H36BN3O4 . Its molecular weight is 561.48 .Chemical Reactions Analysis
ATP-Red 1 is used as a probe to detect ATP levels in living cells . It shows no cross-reactivity to numerous analytes including Zn2+, Mg2+, Ca2+, Na2+, K+, GSH, HOCL, H2O2, and various sugars and nucleotides .Physical And Chemical Properties Analysis
ATP-Red 1 is a pale purple to purple solid . . It is stored at 4°C and protected from light .Relevant Papers
- "A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells"
- "A high-throughput screen of real-time ATP levels in individual cells reveals mechanisms of energy failure"
- "Interplay of Mg2+, ADP, and ATP in the cytosol and mitochondria: Unravelling the role of Mg2+ in cell respiration"
Applications De Recherche Scientifique
Imaging of Cytosolic and Cell Surface ATP : A study described genetically encoded fluorescent sensors for imaging extracellular and cytosolic ATP. These sensors, including iATPSnFR1.0, respond to ATP concentrations relevant in cellular settings and can be targeted to specific cell types and compartments for imaging with standard light microscopes (Lobas et al., 2018).
Monitoring Mitochondrial ATP Level Fluctuation : ATP-Red 1 was specifically highlighted as a multisite-binding switchable fluorescent probe that rapidly responds to intracellular ATP concentrations. It is especially useful in observing mitochondrial ATP levels under various cellular conditions, such as in the presence of KCN or during cell apoptosis (Wang et al., 2016).
ATP Sensing in Plant Cells : Another study focused on live MgATP2− assessment in plants using a fluorescent protein biosensor. It provided insights into ATP dynamics in living plants, revealing tissue gradients and stress dynamics of energy physiology (De Col et al., 2017).
ATP Hydrolysis and Ion Transport : Research on ATPase activity in red blood cells showed its connection with ion transport mechanisms, highlighting the broader physiological significance of ATP in cellular functions (Dunham & Glynn, 1961).
ATP Dynamics in Cultured Cells : A study developed a dual-ATP probe for visualizing ATP dynamics simultaneously in mitochondria and cytosol of cultured cells. This helped in understanding the regulation of cellular ATP under various conditions (White, Lauterboeck, & Yang, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKNUIFMZUJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)




![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)



![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)